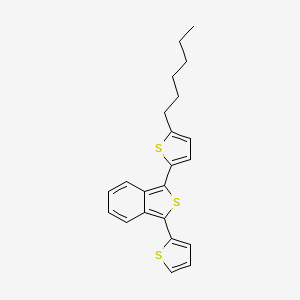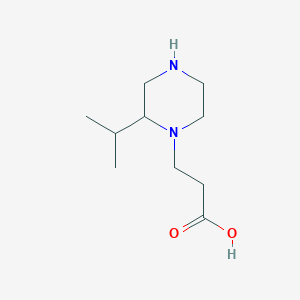
1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing sulfur, and they are known for their aromatic properties. This particular compound is characterized by the presence of a hexyl group attached to the thiophene ring, which can influence its physical and chemical properties.
Preparation Methods
The synthesis of 1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Attachment of the Hexyl Group: The hexyl group can be introduced through alkylation reactions, where a thiophene derivative reacts with a hexyl halide in the presence of a base.
Coupling Reactions: The final step involves coupling the hexylthiophene with another thiophene and benzothiophene unit. This can be achieved through cross-coupling reactions such as the Suzuki or Stille coupling, which utilize palladium catalysts and organoboron or organotin reagents.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the compound.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, where electrophiles such as halogens or nitro groups can be introduced.
Coupling Reactions: The compound can participate in further coupling reactions to form larger conjugated systems, which are useful in materials science.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: Its conjugated structure makes it suitable for use in conductive polymers and other advanced materials.
Chemical Sensors: The compound can be used in the design of chemical sensors due to its ability to interact with various analytes.
Biological Research: It may be explored for its potential biological activities, including antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene in organic electronics involves its ability to transport charge through its conjugated system. The hexyl group enhances solubility and processability, while the thiophene and benzothiophene units provide a pathway for electron or hole transport. In biological systems, the compound may interact with cellular targets through its aromatic and sulfur-containing structure, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar compounds to 1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene include:
2,5-Bis(5-hexylthiophen-2-yl)thieno[3,2-b]thiophene: This compound has a similar structure but with a different arrangement of thiophene units.
Poly(3-hexylthiophene): A polymeric form with repeating thiophene units and hexyl side chains.
2,5-Bis(2-thienyl)pyrrole: Contains thiophene units but with a pyrrole core instead of benzothiophene.
The uniqueness of this compound lies in its specific arrangement of thiophene and benzothiophene units, which can influence its electronic properties and make it suitable for specific applications in organic electronics and materials science.
Properties
CAS No. |
925899-22-5 |
|---|---|
Molecular Formula |
C22H22S3 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
1-(5-hexylthiophen-2-yl)-3-thiophen-2-yl-2-benzothiophene |
InChI |
InChI=1S/C22H22S3/c1-2-3-4-5-9-16-13-14-20(24-16)22-18-11-7-6-10-17(18)21(25-22)19-12-8-15-23-19/h6-8,10-15H,2-5,9H2,1H3 |
InChI Key |
BSNQGLIEBGSNIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=C3C=CC=CC3=C(S2)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)



![2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal](/img/structure/B14171131.png)
![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)

![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)


